8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 858768-31-7
VCID: VC11890169
InChI: InChI=1S/C21H23NO4/c1-4-22(5-2)12-17-19(23)11-10-16-20(24)18(13-26-21(16)17)14-6-8-15(25-3)9-7-14/h6-11,13,23H,4-5,12H2,1-3H3
SMILES: CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

CAS No.: 858768-31-7

Cat. No.: VC11890169

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one - 858768-31-7

Specification

CAS No. 858768-31-7
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name 8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C21H23NO4/c1-4-22(5-2)12-17-19(23)11-10-16-20(24)18(13-26-21(16)17)14-6-8-15(25-3)9-7-14/h6-11,13,23H,4-5,12H2,1-3H3
Standard InChI Key KNRXSTDMMKZVFR-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O
Canonical SMILES CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, with the molecular formula C₂₁H₂₃NO₄ . Key identifiers include:

  • SMILES: CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O

  • InChIKey: KNRXSTDMMKZVFR-UHFFFAOYSA-N

  • CAS Registry: 858768-31-7.

The chromen-4-one core is substituted at positions 3, 7, and 8, with a 4-methoxyphenyl group enhancing lipophilicity and a diethylaminomethyl side chain contributing to basicity .

Synthesis and Chemical Reactivity

Primary Synthetic Route: Mannich Reaction

The compound is synthesized via the Mannich reaction, which condenses a phenolic precursor (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) with diethylamine and formaldehyde. This method selectively introduces the diethylaminomethyl group at position 8, achieving yields of ~65–75% under optimized conditions.

Table 1: Key Reaction Parameters

ParameterCondition
Temperature60–70°C
SolventEthanol/water (3:1)
CatalystNone required
Reaction Time6–8 hours

Derivative Formation and Reactivity

The diethylaminomethyl group undergoes thermal elimination to generate ortho-quinone methides, intermediates for Diels-Alder cycloadditions. Acetylation of the hydroxyl group at position 7 produces prodrug derivatives with enhanced membrane permeability.

Pharmacological Properties

Kinase Inhibition and Diabetic Retinopathy

Chromen-4-one derivatives inhibit Rho-associated kinases (ROCK I/II), targets for diabetic retinopathy (DR) treatment . In retinal explants, analogous compounds (e.g., 12j) reduced oxidative stress and apoptosis under high glucose conditions, with IC₅₀ values <100 nM for ROCK II . While direct data for this compound is limited, structural parallels suggest comparable activity .

Antineoplastic Activity

The diethylaminomethyl group enhances interactions with cancer cell membranes. In prostate cancer models, derivatives inhibited proliferation (IC₅₀: 2.5–5 μM) by disrupting microtubule assembly and inducing apoptosis.

Table 2: Biological Activity Profile

ActivityModel SystemKey Finding
ROCK InhibitionRetinal explantsReduced vascular hyperplasia
AntiproliferativePC-3 cellsIC₅₀ = 3.8 μM
Apoptosis InductionHeLa cellsCaspase-3 activation confirmed

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Methoxyphenyl group: Enhances binding to hydrophobic kinase pockets .

  • Diethylaminomethyl chain: Increases solubility and mediates cation-π interactions with biological targets.

  • Hydroxyl group at C7: Critical for hydrogen bonding with catalytic lysine in ROCK kinases .

Comparative Analysis

Replacing diethylamino with dimethylamino reduces anticancer potency (IC₅₀ increases to >10 μM), highlighting the importance of alkyl chain length.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.8 Hz, H-5), 6.91–7.45 (m, aromatic Hs), 3.85 (s, OCH₃), 3.12 (q, NCH₂) .

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Stability Studies

The compound remains stable at 25°C for 24 months but degrades under UV light (t₁/₂ = 48 hours), necessitating dark storage.

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